![molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5](/img/structure/B45535.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine
概述
描述
5-Nitro-1H-pyrrolo[2,3-b]pyridine: is a nitrogen-containing heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
作用机制
Target of Action
The primary targets of 5-Nitro-1H-Pyrrolo[2,3-b]Pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions.
Result of Action
In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions
生化分析
Biochemical Properties
It is known that it plays a role in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition. By inhibiting Cdc7, the cell cycle can be arrested, which is a strategy used in cancer therapies .
Cellular Effects
Given its role in the synthesis of Cdc7 kinase inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of Cdc7 kinase inhibitors . These inhibitors work by binding to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thus inhibiting its activity .
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Pyrrolo[2,3-b]pyridine: One common method involves the nitration of pyrrolo[2,3-b]pyridine using nitric acid and sulfuric acid as nitrating agents.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the nitro group onto the pyrrolo[2,3-b]pyridine scaffold.
Industrial Production Methods: Industrial production of 5-nitro-1H-pyrrolo[2,3-b]pyridine often involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions:
Reduction: 5-Nitro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form 5-amino-1H-pyrrolo[2,3-b]pyridine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol as solvent, room temperature.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base and suitable solvent.
Major Products:
Reduction Product: 5-Amino-1H-pyrrolo[2,3-b]pyridine.
Substitution Products: Depending on the nucleophile used, products can include 5-substituted derivatives of 1H-pyrrolo[2,3-b]pyridine.
科学研究应用
Chemistry: 5-Nitro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various biologically active molecules. It serves as a precursor for the development of kinase inhibitors and other therapeutic agents .
Biology and Medicine: The compound has shown potential in the development of anticancer agents, particularly as inhibitors of Cdc7 kinase, which is involved in cell cycle regulation . It is also explored for its antimicrobial properties and as a scaffold for designing new drugs .
Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of drug candidates and as an intermediate in the production of active pharmaceutical ingredients (APIs) .
相似化合物的比较
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine atom at the 3-position and a nitro group at the 5-position, showing similar reactivity but different biological activities.
5-Amino-1H-pyrrolo[2,3-b]pyridine: The reduction product of 5-nitro-1H-pyrrolo[2,3-b]pyridine, which has an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering opportunities to design novel therapeutic agents with targeted biological activities .
属性
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIPMLIYKQQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467950 | |
| Record name | 5-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101083-92-5 | |
| Record name | 5-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


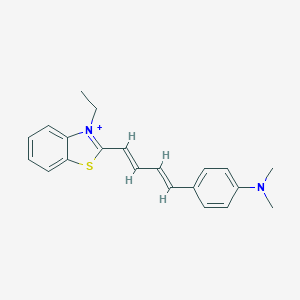

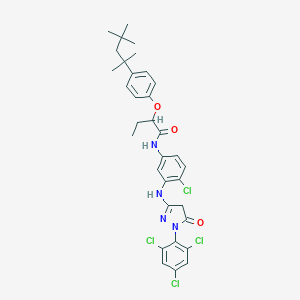
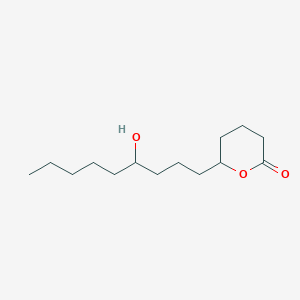
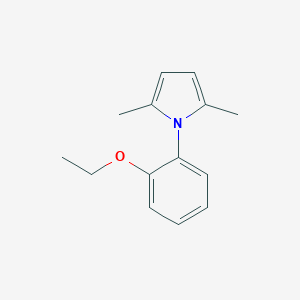
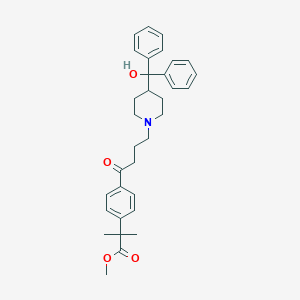
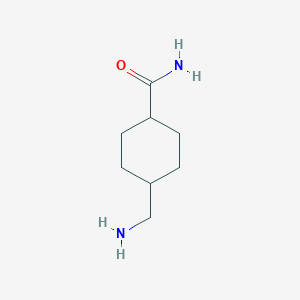
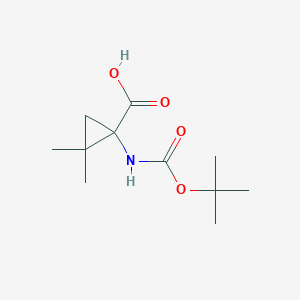
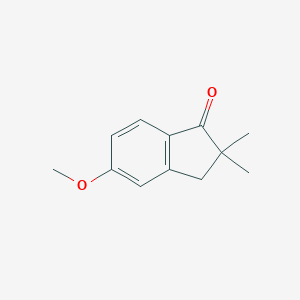
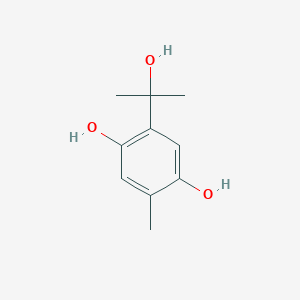
![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
